molecular formula C23H29NO5 B6561794 2-(3,4-dimethoxyphenyl)-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}acetamide CAS No. 1091075-23-8

2-(3,4-dimethoxyphenyl)-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}acetamide

Cat. No. B6561794
CAS RN: 1091075-23-8
M. Wt: 399.5 g/mol
InChI Key: HBSPUTJOWKGNDV-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}acetamide is a compound that has been studied extensively in recent years due to its potential as a therapeutic agent. This compound is a member of the phenyloxanamides family, which consists of a wide range of compounds with diverse biological activities. This particular compound has been studied for its potential applications in the fields of medicine and biochemistry.

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}acetamide has been studied extensively in recent years due to its potential applications in various fields of scientific research. This compound has been studied for its potential as an anti-inflammatory, antioxidant, and anti-cancer agent. It has also been studied for its potential applications in the fields of neurodegenerative diseases, central nervous system disorders, and cardiovascular diseases.

Mechanism of Action

The exact mechanism of action of 2-(3,4-Dimethoxyphenyl)-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}acetamide is still unknown. However, it is believed that this compound exerts its effects by inhibiting the activity of certain enzymes involved in the inflammatory process, such as cyclooxygenase-2 (COX-2). It is also believed that this compound may act as an antioxidant by scavenging free radicals and preventing oxidative damage.
Biochemical and Physiological Effects
2-(3,4-Dimethoxyphenyl)-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}acetamide has been shown to have a variety of biochemical and physiological effects. In animal studies, this compound has been shown to reduce inflammation, reduce oxidative stress, and inhibit the growth of certain cancer cells. It has also been shown to improve cognitive performance in mice and reduce the risk of stroke in rats.

Advantages and Limitations for Lab Experiments

The use of 2-(3,4-Dimethoxyphenyl)-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}acetamide in laboratory experiments has both advantages and limitations. One of the main advantages of using this compound is that it is relatively easy to synthesize and is relatively stable. Additionally, this compound is relatively non-toxic and has low potential for bioaccumulation. On the other hand, this compound is not very soluble in water, which may limit its use in certain types of experiments.

Future Directions

The potential applications of 2-(3,4-Dimethoxyphenyl)-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}acetamide are still being explored. Possible future directions for research include further investigating its potential as an anti-inflammatory, antioxidant, and anti-cancer agent. Additionally, further research could be conducted to explore the compound’s potential applications in the treatment of neurodegenerative diseases, central nervous system disorders, and cardiovascular diseases. Finally, further research could be conducted to explore the safety and efficacy of this compound in clinical trials.

Synthesis Methods

2-(3,4-Dimethoxyphenyl)-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}acetamide is synthesized through a two-step process. The first step involves the reaction of 3,4-dimethoxyphenylacetic acid with 4-(2-methoxyphenyl)oxan-4-ylmethyl bromide in the presence of a base to form the desired product. The second step involves the reaction of the intermediate product with acetic anhydride to produce the final compound.

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29NO5/c1-26-19-7-5-4-6-18(19)23(10-12-29-13-11-23)16-24-22(25)15-17-8-9-20(27-2)21(14-17)28-3/h4-9,14H,10-13,15-16H2,1-3H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBSPUTJOWKGNDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NCC2(CCOCC2)C3=CC=CC=C3OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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